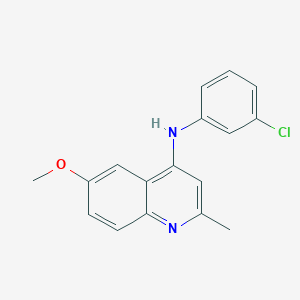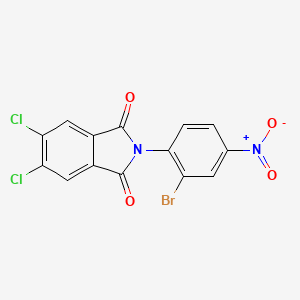![molecular formula C18H13FN6 B11535475 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11535475.png)
5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a naphthalene moiety, and a fluorobenzylidene hydrazine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Tetrazole: The hydrazone intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions to form the tetrazole ring.
Coupling with Naphthalene Derivative: Finally, the tetrazole compound is coupled with a naphthalene derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone or tetrazole moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the hydrazone or tetrazole.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and probes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- 5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- 5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
Uniqueness
The uniqueness of 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole lies in the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, thereby potentially increasing its efficacy in various applications.
Properties
Molecular Formula |
C18H13FN6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C18H13FN6/c19-15-10-8-13(9-11-15)12-20-21-18-22-23-24-25(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22,24)/b20-12+ |
InChI Key |
WKVBTFJOJWETFR-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11535398.png)
![N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11535399.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535411.png)
![N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide](/img/structure/B11535435.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535442.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535455.png)

![Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11535474.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535480.png)
![N-(2-methylphenyl)-6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535481.png)
![1-(3'-(4-Bromophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11535484.png)
